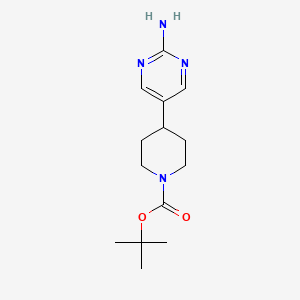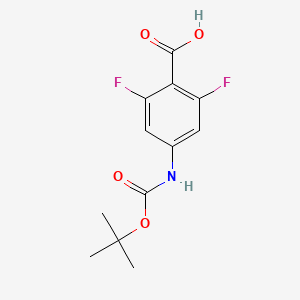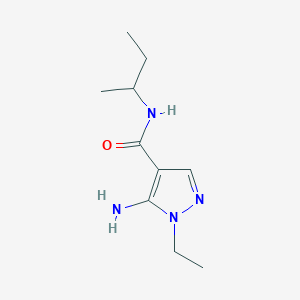![molecular formula C13H21N5 B11734581 1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-N-{[5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amin ist eine komplexe organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterocyclische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezifische Verbindung zeichnet sich durch ihre beiden Pyrazolringe aus, die jeweils mit Methylgruppen und einer Isopropylgruppe substituiert sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,4-Dimethyl-N-{[5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amin umfasst typischerweise die folgenden Schritte:
Bildung der Pyrazolringe: Die Pyrazolringe können durch die Reaktion von Hydrazinen mit 1,3-Diketonen unter sauren oder basischen Bedingungen synthetisiert werden.
Substitutionsreaktionen: Die Methyl- und Isopropylgruppen werden durch Alkylierungsreaktionen mit geeigneten Alkylhalogeniden eingeführt.
Kopplung von Pyrazolringen: Die beiden Pyrazolringe werden durch eine nucleophile Substitutionsreaktion gekoppelt, bei der ein Pyrazolring als Nucleophil und der andere als Elektrophil fungiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließsynthesetechniken beinhalten, um die Ausbeute und Reinheit zu verbessern. Katalysatoren wie Palladium oder Kupfer können zur Erleichterung der Kupplungsreaktionen verwendet werden, und Hochdruckreaktoren können eingesetzt werden, um die Reaktionsbedingungen präziser zu steuern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,4-Dimethyl-N-{[5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erzielt werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an den Pyrazolringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide für Alkylierungsreaktionen.
Hauptprodukte
Oxidation: Bildung von Pyrazolcarbonsäuren.
Reduktion: Bildung von Pyrazolalkoholen.
Substitution: Bildung verschiedener alkylsubstituierter Pyrazole.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-N-{[5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1,4-Dimethyl-N-{[5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Effekten führt. Die genauen Wege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,3-Dimethyl-1H-pyrazol
- 1,5-Dimethyl-1H-pyrazol
- 3,5-Dimethyl-1H-pyrazol
Einzigartigkeit
1,4-Dimethyl-N-{[5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amin ist aufgrund seiner doppelten Pyrazolringstruktur und des spezifischen Substitutionsschemas einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C13H21N5 |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
2,4-dimethyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-11(4)12(8-16-18)7-14-13-10(3)6-15-17(13)5/h6,8-9,14H,7H2,1-5H3 |
InChI-Schlüssel |
VUOKZEWFYNJRGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)NCC2=C(N(N=C2)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)



![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
